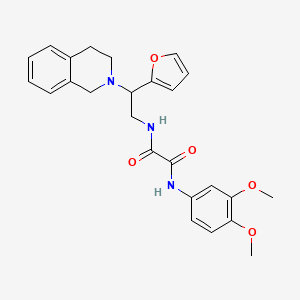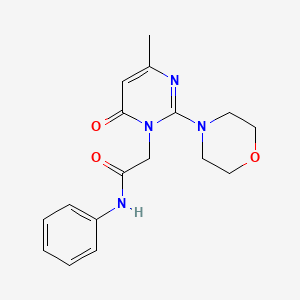
(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of compounds containing isoxazole and thiazole moieties has been widely explored due to their potential biological activities. For example, Askar et al. (2016) described the synthesis of imidazole derivatives containing the β-lactam ring, which involved the creation of Schiff bases and their subsequent reaction with chloroacetyl chloride to give azetidinone derivatives. These compounds were characterized by various spectroscopy methods, highlighting their structural properties and potential as precursors for further chemical transformations (Askar, Ali, & Al-Mouamin, 2016).
Environmental and Drug-likeness Analysis
Rajanarendar et al. (2015) focused on the environmentally benign synthesis of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones. This study not only presented a new synthetic pathway but also included molecular properties prediction and an evaluation of anti-inflammatory activity for the synthesized compounds. The approach utilized vinylogous nitroaldol adducts as synthons, demonstrating the integration of green chemistry principles in the development of new therapeutic agents (Rajanarendar, Krishna, Nagaraju, Reddy, Kishore, & Reddy, 2015).
Bioactivation Pathways
Yu et al. (2011) elucidated a novel bioactivation pathway of an unsubstituted isoxazole in human liver microsomes. This study revealed how the isoxazole ring could undergo enzyme-catalyzed cleavage, leading to the formation of a glutathione adduct of a cyanoacrolein derivative. Such insights are crucial for understanding the metabolic fate and potential toxicity of isoxazole-containing compounds in biological systems (Yu, Folmer, Hoesch, Doherty, Campbell, & Burdette, 2011).
Synergistic Effects in Chemotherapy
Kletskov et al. (2018) synthesized isoxazole and isothiazole derivatives of comenic acid, which were evaluated for their synergistic effects with the antitumor drug Temobel in brain tumors chemotherapy. This research highlights the potential of isoxazole and thiazole derivatives in enhancing the efficacy of existing chemotherapy treatments, offering a promising avenue for the development of more effective cancer therapies (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-4-9(13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMAEUHQXOVKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)




![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)




![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)